Valencene
Overview
Description
Valencene is a sesquiterpene that is an aroma component of citrus fruit and citrus-derived odorants . It is obtained inexpensively from Valencia oranges . Valencene is biosynthesized from farnesyl pyrophosphate (FPP) by the CVS enzyme . It is used as a precursor to nootkatone, the main contributor to the aroma and flavor of grapefruit .
Synthesis Analysis
Valencene was successfully biosynthesized after introducing valencene synthase into S. cerevisiae BJ5464 . A significant increase in valencene yield was observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors (such as erg9, rox1) in mevalonate (MVA) pathway .Molecular Structure Analysis
The molecular formula of Valencene is C15H24 . The systematic IUPAC name is (3R,4aS,5R)-4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene .Chemical Reactions Analysis
Valencene can be transformed into nootkatone, a valuable compound with a grapefruit aroma, through oxidation reactions . The oxidation reaction from valencene to nootkatone has been studied in an oscillatory baffled reactor .Physical And Chemical Properties Analysis
Valencene is a colorless oil with a boiling point of 123 °C (253 °F; 396 K) at 11 mmHg . It is soluble in organic solvents .Scientific Research Applications
Biosynthesis and Function in Plants
Valencene is a sesquiterpene primarily found in citrus fruits and is known for its role in the aroma of these fruits. Research has revealed that valencene is emitted from flowers of grapevine, Vitis vinifera L., and its synthase, identified in a cultivar of Gewürztraminer, is responsible for the biosynthesis of this compound. The expression of this valencene synthase is particularly noted in grapevine flower buds, with varying levels throughout different stages of flower and fruit development (Lücker, Bowen, & Bohlmann, 2004).
In another study, the role of valencene in orange oil was investigated. It was traditionally used to determine the oil's commercial value. However, the study showed that valencene produced no aroma activity at the levels found in orange oil, suggesting that its role as a quality indicator might be reconsidered (Elston, Lin, & Rouseff, 2005).
Biotechnological Production
Valencene's industrial importance has led to research into its microbial production. A study demonstrated the successful biosynthesis of valencene in Saccharomyces cerevisiae through metabolic engineering. This research achieved high valencene yield, illustrating the potential of microorganisms as factories for valuable chemical products (Chen et al., 2019). Additionally, another study reported the overproduction of (+)-valencene in yeast by globally rewiring cellular metabolism, achieving significant yields and demonstrating the potential of yeast cell factories for valencene production (Cao et al., 2022).
Applications in Medicine and Health
Research has explored valencene's potential health benefits. One study found that valencene exhibits anti-lipid peroxidation and antioxidant effects in isoproterenol-induced myocardial infarcted rats, suggesting its potential therapeutic application in cardiac health (Prince & Grace, 2022).
Applications in Materials Science
Valencene has been identified as a monomer for radical copolymerization with maleimide, indicating its potential as a naturally occurring material for polymer production. This application could have implications in developing biobased polymers with high thermal stability and glass transition temperatures (Hashimoto et al., 2019).
Safety And Hazards
Future Directions
Microbial biosynthesis offers a promising alternative approach for sustainable production of valencene . More attention should be paid to in vivo and long-term clinical studies in the future . Valencene shows great promise in the applications of food, cosmetic, pharmaceutical, chemical, and agricultural industries .
properties
IUPAC Name |
(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-NFAWXSAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047052 | |
Record name | Valencene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.914-0.919 | |
Record name | Valencene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Valencene | |
CAS RN |
4630-07-3 | |
Record name | Valencene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valencene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Valencene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALENCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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